Cas no 1708288-19-0 (N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide)
N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide
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- Inchi: 1S/C12H21N5O/c1-3-16(4-2)12(18)11-9-17(15-14-11)10-6-5-7-13-8-10/h9-10,13H,3-8H2,1-2H3
- InChI Key: ZREQKBPWUKHNFH-UHFFFAOYSA-N
- SMILES: N1(C2CCCNC2)C=C(C(N(CC)CC)=O)N=N1
N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509900-1g |
N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
1708288-19-0 | 97% | 1g |
$480 | 2022-09-02 | |
| Ambeed | A214246-1g |
N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
1708288-19-0 | 97% | 1g |
$490.0 | 2024-04-23 |
N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide
Introduction to N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1708288-19-0)
N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 1708288-19-0, belongs to the triazole class of molecules, which are well-known for their broad spectrum of pharmacological properties. The presence of both N,N-diethyl and piperidinyl substituents in its molecular framework suggests a complex interplay of electronic and steric effects that could influence its interactions with biological targets.
The N,N-diethyl group is a common moiety in pharmaceuticals, often employed to enhance lipophilicity and improve membrane permeability. This feature is particularly relevant in drug design, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy. On the other hand, the piperidinyl ring introduces a nitrogen-rich environment that can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological macromolecules such as proteins and enzymes.
The core structure of this compound, 1H-1,2,3-triazole-4-carboxamide, is a well-studied scaffold in medicinal chemistry. Triazoles have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The carboxamide functional group further extends the potential for biological activity by enabling interactions with nucleophiles and forming hydrogen bonds. This combination of structural features makes N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential biological activities. Molecular docking studies have been particularly useful in predicting how this molecule might interact with various target proteins. For instance, preliminary simulations suggest that the N,N-diethyl and piperidinyl groups could form favorable interactions with hydrophobic pockets in target proteins, while the triazole ring might engage in π-stacking or hydrogen bonding interactions. These insights have guided experimental efforts toward optimizing the compound's binding affinity and selectivity.
In vitro studies have begun to unravel the pharmacological profile of N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide. Initial experiments have shown that this compound exhibits moderate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, preliminary evidence suggests potential anti-inflammatory effects, possibly through inhibition of key pro-inflammatory enzymes such as COX or LOX. These findings align with the broader therapeutic applications of triazole derivatives and highlight the compound's potential as a lead molecule for further development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization with the N,N-diethyl and piperidinyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations. For example, catalytic hydrogenation techniques have been employed to introduce the diethylamino group with high selectivity, minimizing unwanted side reactions.
The pharmacokinetic properties of N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide are also under investigation. In vivo studies using animal models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that the compound has reasonable oral bioavailability and moderate metabolic stability, indicating its potential for therapeutic use. However, further studies are needed to fully characterize its pharmacokinetic behavior and identify any potential liabilities related to metabolism or excretion.
One of the most exciting aspects of this research is the potential for structure-based drug design modifications. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how small changes to the molecular structure might affect its biological activity. For instance, replacing one of the ethyl groups with a different alkyl or aryl substituent could alter binding affinity or selectivity without significantly impacting overall pharmacokinetic properties. Such modifications are critical for developing optimized drug candidates that meet stringent therapeutic requirements.
The role of this compound in addressing unmet medical needs is also being explored. Given its dual functionality—combining lipophilicity from the N,N-diethyl group with hydrogen bonding capabilities from the carboxamide moiety—it may find applications in treating conditions where both membrane penetration and protein interaction are important factors. For example, it could be investigated for its potential use in neurodegenerative diseases or inflammatory disorders where modulating protein-protein interactions is key.
Collaborative efforts between academic institutions and pharmaceutical companies are increasingly driving research forward in this area. By combining expertise in organic synthesis, computational chemistry, and biological evaluation, researchers can accelerate the discovery process significantly. Open science initiatives have also facilitated knowledge sharing and collaboration across global research communities. These collaborative approaches not only enhance efficiency but also foster innovation by bringing together diverse perspectives on drug discovery challenges.
Future directions for N,N-diethyl-1-(3-piperidinyl)-1H-1,2,3-triazole-4-carboxamide include exploring its role as a scaffold for next-generation therapeutics or as a building block for more complex molecules designed using fragment-based drug design strategies。The versatility of triazole derivatives makes them particularly attractive candidates for such endeavors,as they can be easily modified while retaining core pharmacological properties。
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